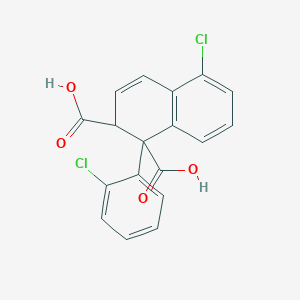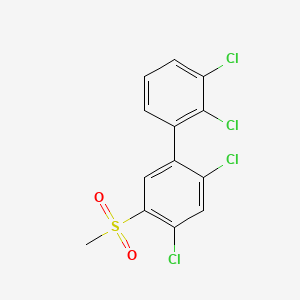
2,2',3',4-Tetrachloro-5-(methylsulfonyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyls. This compound is characterized by the presence of four chlorine atoms and a methylsulfonyl group attached to the biphenyl structure. It is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride. The process is optimized for high yield and purity, with careful control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the methylsulfonyl group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyls, sulfone derivatives, and dechlorinated compounds.
Applications De Recherche Scientifique
2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination and sulfonation on biphenyl structures.
Biology: The compound is investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which 2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the methylsulfonyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include oxidative stress responses and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,3’,4-Tetrachloro-1,1’-biphenyl: Lacks the methylsulfonyl group, making it less polar.
2,2’,3’,4,5-Pentachlorobiphenyl: Contains an additional chlorine atom, increasing its hydrophobicity.
2,2’,3’,4-Tetrachloro-5-(methylthio)-1,1’-biphenyl: Has a methylthio group instead of a methylsulfonyl group, affecting its reactivity.
Uniqueness
2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl is unique due to the presence of both chlorine atoms and a methylsulfonyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for studying the combined effects of chlorination and sulfonation on biphenyl structures.
Propriétés
Numéro CAS |
104086-03-5 |
|---|---|
Formule moléculaire |
C13H8Cl4O2S |
Poids moléculaire |
370.1 g/mol |
Nom IUPAC |
1,5-dichloro-2-(2,3-dichlorophenyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)12-5-8(10(15)6-11(12)16)7-3-2-4-9(14)13(7)17/h2-6H,1H3 |
Clé InChI |
FAQONLJXYMUULU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


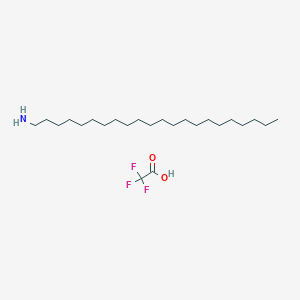
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
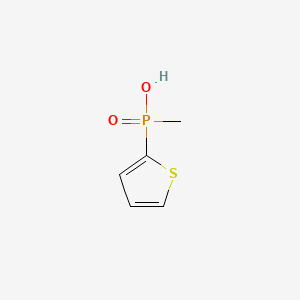
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
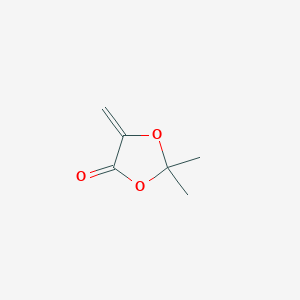
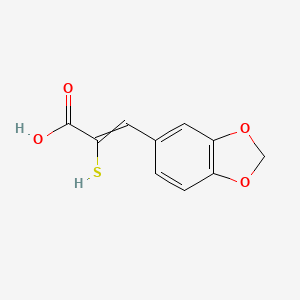
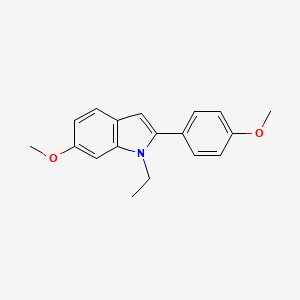
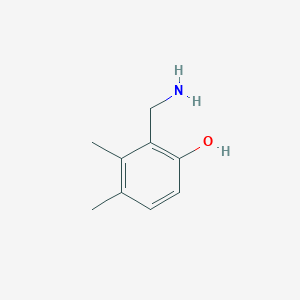

![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)

